molecular formula C12H12N6O B2960391 1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396558-87-4

1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2960391
CAS No.: 1396558-87-4
M. Wt: 256.269
InChI Key: ICRCTNDJGWJRHU-UHFFFAOYSA-N
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Description

1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core fused with a triazole ring. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.

Preparation Methods

The synthesis of 1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step synthetic routes. One common method includes the cycloaddition of N-aminopyridinium ylides with ynals to form the pyrazolo[1,5-a]pyridine core . . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. As a CDK2 inhibitor, the compound binds to the active site of the CDK2/cyclin A2 complex, preventing its activity and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it an effective anti-cancer agent.

Comparison with Similar Compounds

1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O/c1-17-8-10(15-16-17)12(19)13-6-9-7-14-18-5-3-2-4-11(9)18/h2-5,7-8H,6H2,1H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRCTNDJGWJRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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